tert-Butyl (3-chlorothiophen-2-yl)carbamate
Overview
Description
“tert-Butyl (3-chlorothiophen-2-yl)carbamate” is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 .
Molecular Structure Analysis
The InChI code for “tert-Butyl (3-chlorothiophen-2-yl)carbamate” is 1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Crystal Structures and Molecular Interactions
Isomorphous Crystal Structures : tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate has been studied for its isomorphous crystal structures, where molecules are linked via bifurcated hydrogen and halogen bonds, demonstrating the compound's potential in material science and crystal engineering (Baillargeon et al., 2017).
Hydrogen Bond Interplay : Research on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlights the complex interplay of strong and weak hydrogen bonds, which is critical in understanding the molecular assembly in solid-state chemistry (Das et al., 2016).
Synthesis and Catalysis
- Rhodium-Catalyzed Enantioselective Addition : The synthesis of tert-Butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate via rhodium-catalyzed addition demonstrates the compound's role in asymmetric synthesis, showcasing its utility in producing chiral molecules (Storgaard & Ellman, 2009).
Material Science and Engineering
Blue Emissive Nanofibers : A study on benzothiazole modified carbazole derivatives, including tert-butyl moieties, has shown strong blue light emission useful for detecting volatile acid vapors, indicating the compound's potential in sensor technology (Sun et al., 2015).
Aqueous Deprotection : The use of aqueous phosphoric acid for deprotecting tert-butyl carbamates, among other functionalities, underlines the compound's importance in synthetic chemistry, offering a mild and selective approach for compound manipulation (Li et al., 2006).
Electrochemistry and Photovoltaics
- Redox-active Electrode Materials : Novel poly(3,6-dithienylcarbazole) derivatives, incorporating tert-butyl units, have been explored as redox-active materials for electrochemical energy storage, suggesting their utility in developing high-performance pseudocapacitors (Yigit & Güllü, 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-chlorothiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVZIQSSJFSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-chlorothiophen-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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